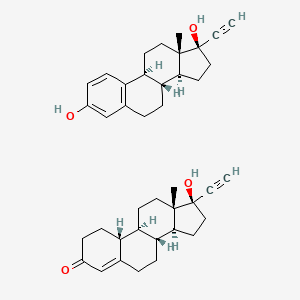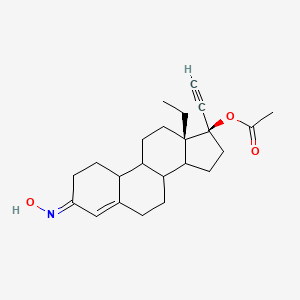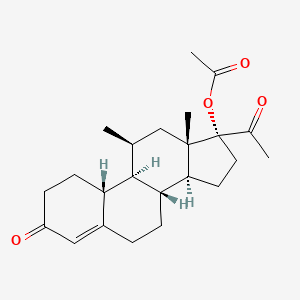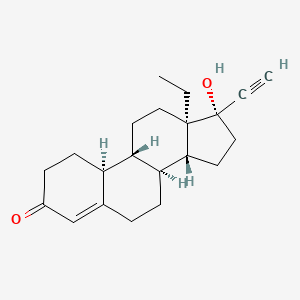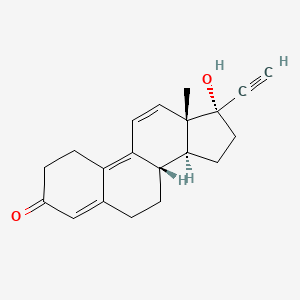![molecular formula C32H32N2O B1679991 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone CAS No. 41332-24-5](/img/structure/B1679991.png)
1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
NP118809, also known as 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone, is a potent N-type calcium channel blocker . The primary targets of NP118809 are the N-type calcium channels, which play a crucial role in transmitting signals in neurons. It also less potently inhibits L-type calcium channels .
Mode of Action
NP118809 interacts with its targets by binding to the N-type calcium channels, thereby blocking them. This blockade inhibits the flow of calcium ions through the channels, disrupting the transmission of signals in the neurons . It also inhibits the hERG potassium channel in HEK cells .
Biochemical Pathways
The primary biochemical pathway affected by NP118809 is the calcium signaling pathway. By blocking the N-type calcium channels, NP118809 disrupts the normal flow of calcium ions, which are crucial for signal transduction in neurons. This can lead to downstream effects such as reduced neurotransmitter release and neuronal excitability .
Pharmacokinetics
It also exhibits a mean oral bioavailability of 30% .
Result of Action
The blockade of N-type calcium channels by NP118809 leads to significant analgesic activity, as demonstrated in the phase IIA portions of the rat formalin model . Additionally, NP118809 results in 80.3% inhibition of mechanical allodynia and 96.3% inhibition of thermal hyperalgesia in the rat spinal nerve ligation model .
Analyse Biochimique
Biochemical Properties
NP118809 plays a crucial role in biochemical reactions, particularly as a blocker of N-type calcium channels . It interacts with these channels and inhibits their function, with an IC50 value of 0.11 μM . It also has a weaker inhibitory effect on L-type calcium channels, with an IC50 value of 12.2 μM .
Cellular Effects
The effects of NP118809 on cells are primarily related to its role as a calcium channel blocker. By inhibiting N-type calcium channels, NP118809 can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, NP118809 exerts its effects by binding to N-type calcium channels and inhibiting their function . This can lead to changes in gene expression and cellular processes.
Méthodes De Préparation
La synthèse de Z-160 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et non divulguées publiquement. Les méthodes de production industrielle impliquent généralement l'optimisation de ces voies de synthèse pour la production à grande échelle, garantissant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Z-160 subit diverses réactions chimiques, notamment :
Oxydation : Z-160 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans Z-160.
Substitution : Z-160 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les réactifs de substitution comme les halogènes.
Applications de recherche scientifique
Chimie : Z-160 est utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques et leurs interactions avec d'autres molécules.
Biologie : Il est utilisé dans la recherche pour comprendre le rôle des canaux calciques dans les processus cellulaires.
Mécanisme d'action
Z-160 exerce ses effets en bloquant les canaux calciques de type N, qui sont impliqués dans la transmission des signaux de douleur. En inhibant ces canaux, Z-160 réduit la libération de neurotransmetteurs responsables de la sensation de douleur. Ce mécanisme le rend efficace dans la gestion des douleurs chroniques .
Applications De Recherche Scientifique
Chemistry: Z-160 is used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: It is used in research to understand the role of calcium channels in cellular processes.
Comparaison Avec Des Composés Similaires
Z-160 est unique parmi les bloqueurs des canaux calciques en raison de sa forte sélectivité pour les canaux de type N par rapport aux canaux de type L. Des composés similaires comprennent :
Gabapentine : Un autre bloqueur des canaux calciques utilisé pour la gestion de la douleur.
Prégabaline : Semblable à la gabapentine, il est utilisé pour traiter la douleur neuropathique.
Propriétés
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30,32H,21-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPMZDWBEWTGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407284 | |
| Record name | NP-118809 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41332-24-5 | |
| Record name | Z-160 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041332245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z-160 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NP-118809 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-160 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX3R141LEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



